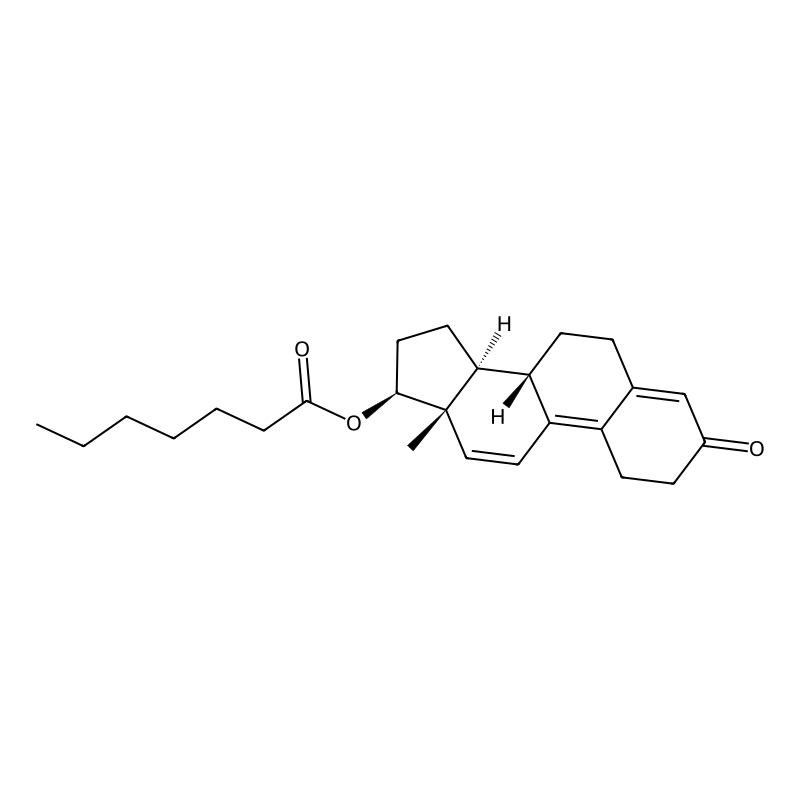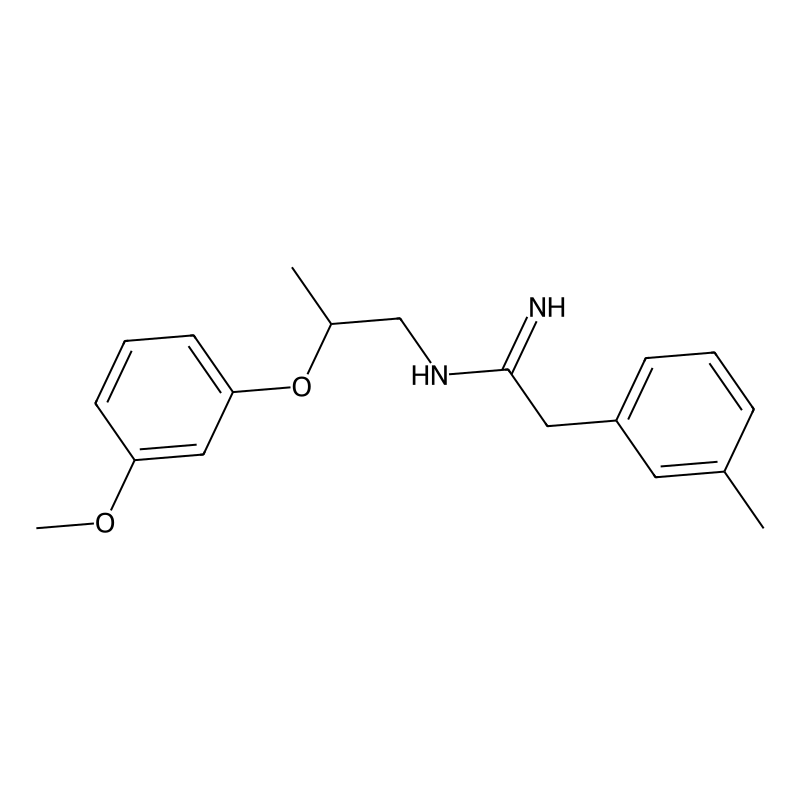Aureobasidin A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Aureobasidin A is a cyclic depsipeptide antibiotic derived from the fungus Aureobasidium pullulans. It is characterized by its unique structure, which includes a series of amino acids and a fatty acid component. This compound exhibits significant antifungal properties, making it a subject of interest in both medicinal and biochemical research. Aureobasidin A specifically inhibits the enzyme inositol phosphorylceramide synthase, which is crucial for the biosynthesis of sphingolipids in fungal cell membranes, leading to its antifungal activity against various pathogenic fungi, including resistant strains of Candida .
- Oxidation: Involves the loss of electrons, often leading to the formation of more reactive species.
- Reduction: The gain of electrons, which can alter the compound's reactivity.
- Substitution: Replacement of one functional group with another, affecting its biological activity.
The synthesis and modification of Aureobasidin A often utilize coupling reagents such as PyBroP to facilitate these reactions .
The primary biological activity of Aureobasidin A is its potent antifungal effect. It acts by inhibiting inositol phosphorylceramide synthase, disrupting the synthesis of sphingolipids essential for fungal cell membrane integrity. This mechanism results in:
- Inhibition of fungal growth: Effective against various fungi, particularly Candida species.
- Biofilm disruption: Aureobasidin A shows efficacy in preventing the formation and disrupting established biofilms, which are often resistant to conventional treatments .
- Synergistic effects with other antifungals: When combined with agents like fluconazole or amphotericin B, Aureobasidin A enhances their antifungal efficacy .
Aureobasidin A can be synthesized through several methods:
- Total Synthesis: The first total synthesis was achieved using coupling reagents like PyBroP. This method allows for precise control over the structure and purity of the compound.
- Fermentation: Industrially, Aureobasidin A is produced by fermenting Aureobasidium pullulans, which naturally produces this antibiotic during its metabolic processes. This method is advantageous for large-scale production due to its cost-effectiveness and sustainability .
Aureobasidin A has diverse applications across several fields:
- Medical Research: Investigated for potential therapeutic use against fungal infections, particularly those caused by resistant strains.
- Biochemical Studies: Used as a model compound to study cyclic depsipeptides and their interactions with cellular membranes.
- Industrial
Research into the interactions of Aureobasidin A includes:
- Combination Therapy: Studies show that combining Aureobasidin A with other antifungals can enhance effectiveness against biofilms and resistant strains .
- Mechanistic Studies: Investigations into how Aureobasidin A alters cellular parameters and membrane permeability provide insights into its mode of action .
- Efflux Pump Inhibition: Studies indicate that Aureobasidin A may inhibit efflux pumps in fungi, further enhancing its antifungal activity when used alongside other agents .
Similar Compounds
Several compounds share structural or functional similarities with Aureobasidin A. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Myriocin | Inhibits serine palmitoyltransferase | Targets a different enzyme in sphingolipid biosynthesis |
| Miconazole | Inhibits lanosterol 14-alpha-demethylase | Primarily targets ergosterol biosynthesis |
| Fumagillin | Inhibits methionine aminopeptidase | Shows activity against protozoan parasites |
Uniqueness of Aureobasidin A
Aureobasidin A is distinguished by its specific inhibition of inositol phosphorylceramide synthase, making it particularly effective against fungal pathogens that rely on sphingolipid biosynthesis for survival. This unique mechanism sets it apart from other antifungal agents that target different pathways within fungal cells .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Pharmacology
MeSH Pharmacological Classification
Wikipedia
Basifungin
Dates
2: Alqaisi AQI, Mbekeani AJ, Llorens MB, Elhammer AP, Denny PW. The antifungal Aureobasidin A and an analogue are active against the protozoan parasite Toxoplasma gondii but do not inhibit sphingolipid biosynthesis. Parasitology. 2018 Feb;145(2):148-155. doi: 10.1017/S0031182017000506. Epub 2017 May 10. PubMed PMID: 28486997; PubMed Central PMCID: PMC5964465.
3: Takesako K, Kuroda H, Inoue T, Haruna F, Yoshikawa Y, Kato I, Uchida K, Hiratani T, Yamaguchi H. Biological properties of aureobasidin A, a cyclic depsipeptide antifungal antibiotic. J Antibiot (Tokyo). 1993 Sep;46(9):1414-20. PubMed PMID: 8226319.
4: Wuts PG, Simons LJ, Metzger BP, Sterling RC, Slightom JL, Elhammer AP. Generation of Broad-Spectrum Antifungal Drug Candidates from the Natural Product Compound Aureobasidin A. ACS Med Chem Lett. 2015 Apr 23;6(6):645-9. doi: 10.1021/acsmedchemlett.5b00029. eCollection 2015 Jun 11. PubMed PMID: 26101567; PubMed Central PMCID: PMC4468416.
5: Katsuki Y, Yamaguchi Y, Tani M. Overexpression of PDR16 confers resistance to complex sphingolipid biosynthesis inhibitor aureobasidin A in yeast Saccharomyces cerevisiae. FEMS Microbiol Lett. 2018 Feb 1;365(3). doi: 10.1093/femsle/fnx255. PubMed PMID: 29240942.
6: Alqaisi AQI, Mbekeani AJ, Llorens MB, Elhammer AP, Denny PW. The antifungal Aureobasidin A and an analogue are active against the protozoan parasite Toxoplasma gondii but do not inhibit sphingolipid biosynthesis - Corrigendum. Parasitology. 2018 Feb;145(2):156. doi: 10.1017/S0031182017000877. Epub 2017 Jun 9. PubMed PMID: 28595661; PubMed Central PMCID: PMC5964473.
7: Munusamy K, Vadivelu J, Tay ST. A study on Candida biofilm growth characteristics and its susceptibility to aureobasidin A. Rev Iberoam Micol. 2018 Apr - Jun;35(2):68-72. doi: 10.1016/j.riam.2017.07.001. Epub 2018 Mar 12. PubMed PMID: 29544734.
8: Wang XH, Guo XJ, Li HY, Gou P. Characteristics of inositol phosphorylceramide synthase and effects of aureobasidin A on growth and pathogenicity of Botrytis cinerea. J Gen Appl Microbiol. 2015;61(4):108-16. doi: 10.2323/jgam.61.108. PubMed PMID: 26377130.
9: Endo M, Takesako K, Kato I, Yamaguchi H. Fungicidal action of aureobasidin A, a cyclic depsipeptide antifungal antibiotic, against Saccharomyces cerevisiae. Antimicrob Agents Chemother. 1997 Mar;41(3):672-6. PubMed PMID: 9056012; PubMed Central PMCID: PMC163770.
10: Ikai K, Shiomi K, Takesako K, Kato I, Naganawa H. NMR studies of aureobasidins A and E. J Antibiot (Tokyo). 1991 Nov;44(11):1199-207. PubMed PMID: 1761416.
11: Takahashi T, Ohara Y, Sawatari M, Sueno K. Isolation and characterization of sake yeast mutants with enhanced isoamyl acetate productivity. J Biosci Bioeng. 2017 Jan;123(1):71-77. doi: 10.1016/j.jbiosc.2016.07.002. Epub 2016 Jul 27. PubMed PMID: 27475923.
12: Cerantola V, Guillas I, Roubaty C, Vionnet C, Uldry D, Knudsen J, Conzelmann A. Aureobasidin A arrests growth of yeast cells through both ceramide intoxication and deprivation of essential inositolphosphorylceramides. Mol Microbiol. 2009 Mar;71(6):1523-37. doi: 10.1111/j.1365-2958.2009.06628.x. Epub 2009 Feb 2. PubMed PMID: 19210614.
13: Aoki K, Uchiyama R, Yamauchi S, Katayama T, Itonori S, Sugita M, Hada N, Yamada-Hada J, Takeda T, Kumagai H, Yamamoto K. Newly discovered neutral glycosphingolipids in aureobasidin A-resistant zygomycetes: Identification of a novel family of Gala-series glycolipids with core Gal alpha 1-6Gal beta 1-6Gal beta sequences. J Biol Chem. 2004 Jul 30;279(31):32028-34. Epub 2004 May 20. PubMed PMID: 15155728.
14: Gostinčar C, Ohm RA, Kogej T, Sonjak S, Turk M, Zajc J, Zalar P, Grube M, Sun H, Han J, Sharma A, Chiniquy J, Ngan CY, Lipzen A, Barry K, Grigoriev IV, Gunde-Cimerman N. Genome sequencing of four Aureobasidium pullulans varieties: biotechnological potential, stress tolerance, and description of new species. BMC Genomics. 2014 Jul 1;15:549. doi: 10.1186/1471-2164-15-549. PubMed PMID: 24984952; PubMed Central PMCID: PMC4227064.
15: Tiberghien F, Kurome T, Takesako K, Didier A, Wenandy T, Loor F. Aureobasidins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC-transporter. J Med Chem. 2000 Jun 29;43(13):2547-56. PubMed PMID: 10891114.
16: Kuroda M, Hashida-Okado T, Yasumoto R, Gomi K, Kato I, Takesako K. An aureobasidin A resistance gene isolated from Aspergillus is a homolog of yeast AUR1, a gene responsible for inositol phosphorylceramide (IPC) synthase activity. Mol Gen Genet. 1999 Mar;261(2):290-6. PubMed PMID: 10102364.
17: Tani Y, Funatsu T, Ashida H, Ito M, Itonori S, Sugita M, Yamamoto K. Novel neogala-series glycosphingolipids with terminal mannose and glucose residues from Hirsutella rhossiliensis, an aureobasidin A-resistant ascomycete fungus. Glycobiology. 2010 Jan;20(4):433-41. doi: 10.1093/glycob/cwp190. Epub 2009 Dec 9. PubMed PMID: 20007186.
18: Ogawa A, Hashida-Okado T, Endo M, Yoshioka H, Tsuruo T, Takesako K, Kato I. Role of ABC transporters in aureobasidin A resistance. Antimicrob Agents Chemother. 1998 Apr;42(4):755-61. PubMed PMID: 9559778; PubMed Central PMCID: PMC105537.
19: Kurome T, Inoue T, Takesako K, Kato I. Syntheses of antifungal aureobasidin A analogs with alkyl chains for structure-activity relationship. J Antibiot (Tokyo). 1998 Mar;51(3):359-67. PubMed PMID: 9589073.
20: Shimizu T, Kinoshita H, Nihira T. Development of transformation system in Monascus purpureus using an autonomous replication vector with aureobasidin A resistance gene. Biotechnol Lett. 2006 Jan;28(2):115-20. PubMed PMID: 16369695.








